4-Ethyl-2-methylphenol is an organic compound belonging to the class of alkylphenols. It is a structural analog of guaiacol (2-methoxyphenol), a naturally occurring phenolic compound. [] 4-Ethyl-2-methylphenol has been identified as a constituent of various natural sources, including beechwood creosote. []
4-Ethyl-2-methylphenol can be sourced from natural processes such as the degradation of lignin during fermentation, particularly in the production of soy sauce, where it contributes to flavor . In terms of classification, it falls under the category of natural substances and extractives, but it is also relevant in synthetic organic chemistry due to its various applications in chemical synthesis and industry .
The synthesis of 4-Ethyl-2-methylphenol can be achieved through several methods:
The molecular structure of 4-Ethyl-2-methylphenol consists of a benzene ring substituted with an ethyl group at the para position (position 4) and a methyl group at the ortho position (position 2).
This structural arrangement contributes to its chemical properties and reactivity patterns.
4-Ethyl-2-methylphenol participates in various chemical reactions:
The mechanism of action for 4-Ethyl-2-methylphenol primarily relates to its role as an antimicrobial agent and its interaction with biological systems:
The compound can be characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, which provide insights into its functional groups and molecular environment.
4-Ethyl-2-methylphenol has various scientific applications:
The ortho-cresol derivative 4-ethyl-2-methylphenol (IUPAC: 4-ethyl-2-methylphenol; CAS: 2219-73-0) arises primarily through microbial biotransformation in specific yeast strains. Brettanomyces spp. (also called Dekkera) are the most significant producers, particularly in fermented ecosystems like wine, beer, and sourdough. These yeasts metabolize hydroxycinnamic acid precursors via a two-step enzymatic pathway:
Strain variability significantly impacts yield. B. bruxellensis strains isolated from red wine show 3–5× higher production than those from beer due to upregulated VPR expression under low-oxygen conditions [2]. Environmental factors like pH (optimum 4.0–5.5) and glucose availability further modulate flux through this pathway.
Table 1: Microbial Producers of 4-Ethyl-2-methylphenol
Microorganism | Substrate | Key Enzyme | Output Efficiency |
---|---|---|---|
Brettanomyces bruxellensis (Wine strain) | p-Coumaric acid | Vinyl phenol reductase | High (≥85% conversion) |
Brettanomyces anomalus | Ferulic acid | Cinnamate decarboxylase | Moderate (40–60%) |
Lactobacillus spp. | Phenylalanine | Phenylalanine ammonia-lyase | Low (<10%) |
The conversion of 4-vinylphenol to 4-ethyl-2-methylphenol hinges on NADPH-dependent reductases with distinct regioselectivity:
Enzyme kinetics studies reveal VPR’s Km for 4-vinylphenol ranges from 0.2–0.8 mM, with optimal activity at pH 6.0–7.0. Metal ions like Mg²⁺ and Zn²⁺ act as cofactors, while Cu²⁺ inhibits activity by >90% [6].
Table 2: Enzymatic Properties in 4-Ethyl-2-methylphenol Biosynthesis
Enzyme | Cofactors | Optimal pH | Inhibitors | Km (4-Vinylphenol) |
---|---|---|---|---|
Vinyl phenol reductase | NADPH, Mg²⁺ | 6.0–7.0 | Cu²⁺, EDTA | 0.2–0.8 mM |
O-Methyltransferase | SAM | 7.5–8.5 | Sinefungin | 0.05 mM (SAM) |
p-Coumaric acid (4-hydroxycinnamic acid) serves as the primary metabolic precursor for 4-ethyl-2-methylphenol. It enters fungal systems via two routes:
In Brettanomyces, p-coumaric acid induces expression of the vpr gene. Metabolomic studies show that 15–30% of extracellular p-coumaric acid is channeled into ethylphenol derivatives, while the remainder enters β-oxidation or antioxidant pathways [3] [10]. Crucially, the ortho-methylation step requires S-adenosyl methionine (SAM), linking this pathway to cellular methylation cycles and one-carbon metabolism.
Table 3: Metabolic Network Around p-Coumaric Acid in Fungi
Precursor | Origin | Downstream Pathways | Key Regulatory Nodes |
---|---|---|---|
p-Coumaric acid | Plant hydrolysis, Shikimate | 4-Vinylphenol → 4-Ethyl-2-methylphenol | PAL, VPR, OMT expression |
S-Adenosyl methionine (SAM) | Methionine cycle | Methylation of phenols | SAM synthetase, Methionine availability |
NADPH | Pentose phosphate pathway | Vinyl group reduction | Glucose-6-phosphate dehydrogenase |
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